3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of triazole, pyridine, and oxadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole typically involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine with appropriate reagents to form the oxadiazole ring. One common method involves the use of hydrazine derivatives and carboxylic acids under reflux conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with antimicrobial properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Exhibits antiviral activity and is used in the development of antiviral drugs.
Properties
Molecular Formula |
C10H9N5O |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-methyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9N5O/c1-6-11-10(16-14-6)8-3-4-15-7(2)12-13-9(15)5-8/h3-5H,1-2H3 |
InChI Key |
GWDAYANKUOCSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)C |
Origin of Product |
United States |
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